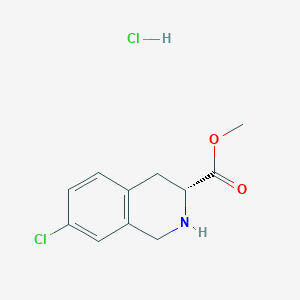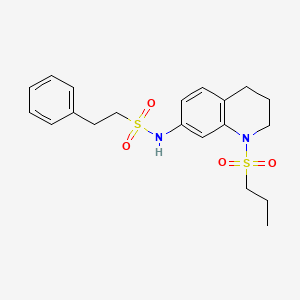
2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties .
Preparation Methods
The synthesis of 2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Industrial production methods often utilize scalable reactions, such as the formation of N-tert-butyl-2-benzothiazolesulfenamide on a large scale .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) as an oxidant and solvent, which facilitates the oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides . The major products formed from these reactions are typically sulfonyl oxoacetimides and other related derivatives .
Scientific Research Applications
2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has significant applications in scientific research. It is widely used as a building block in medicinal chemistry for drug design and discovery programs . Additionally, it has applications in the development of agrochemicals and polymers due to its unique chemical properties .
Mechanism of Action
The mechanism of action of this compound involves the formation of sulfur-nitrogen bonds, which are crucial for its biological activity. The molecular targets and pathways involved in its action are primarily related to its ability to form stable complexes with various biological molecules .
Comparison with Similar Compounds
Similar compounds to 2-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide include other sulfonamides and sulfinamides. These compounds share similar chemical properties but differ in their specific applications and biological activities. For example, benzimidazole derivatives are known for their antiproliferative and antimicrobial activities . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-14-28(25,26)22-13-6-9-18-10-11-19(16-20(18)22)21-27(23,24)15-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16,21H,2,6,9,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRDVBHNHQYEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(furan-2-ylmethyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2363484.png)
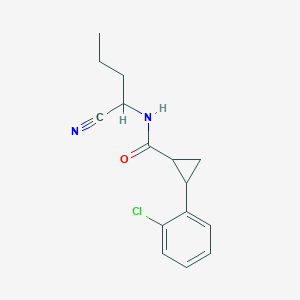
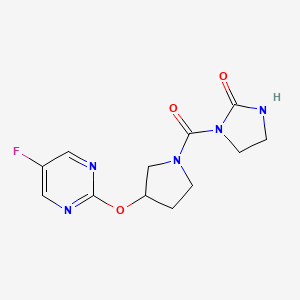
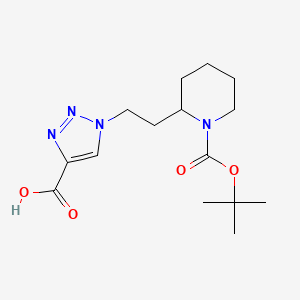
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2363490.png)
![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)
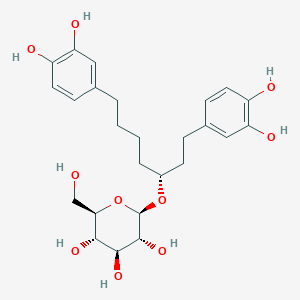
![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)
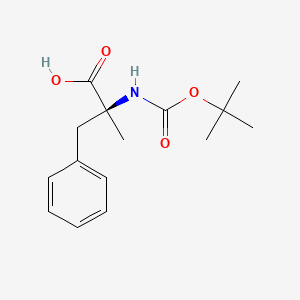
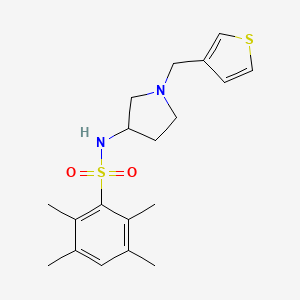

![Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate](/img/structure/B2363501.png)
